molecular formula C9H14O3 B13097216 trans-4-Acetylcyclohexanecarboxylic acid CAS No. 407628-30-2

trans-4-Acetylcyclohexanecarboxylic acid

Cat. No.: B13097216
CAS No.: 407628-30-2
M. Wt: 170.21 g/mol
InChI Key: ZRKFRUWMDLOXNB-UHFFFAOYSA-N
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Description

trans-4-Acetylcyclohexanecarboxylic acid: is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexane, featuring both an acetyl group and a carboxylic acid group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Acetylcyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst. The reaction proceeds through an aldol condensation followed by a rearrangement to yield the desired product. The reaction conditions often include moderate temperatures and the use of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: trans-4-Acetylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

trans-4-Acetylcyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-Acetylcyclohexanecarboxylic acid involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic acyl substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • trans-4-Methylcyclohexanecarboxylic acid
  • trans-2-Acetylcyclohexanecarboxylic acid
  • 3-Oxocyclohexanecarboxylic acid

Comparison: trans-4-Acetylcyclohexanecarboxylic acid is unique due to the presence of both an acetyl and a carboxylic acid group in a trans configuration This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

407628-30-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4-acetylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12)

InChI Key

ZRKFRUWMDLOXNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(CC1)C(=O)O

Origin of Product

United States

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